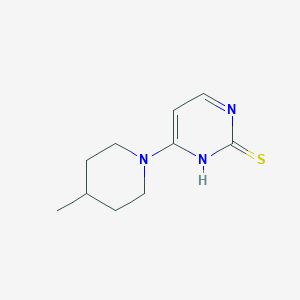

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Description

Properties

IUPAC Name |

6-(4-methylpiperidin-1-yl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-8-3-6-13(7-4-8)9-2-5-11-10(14)12-9/h2,5,8H,3-4,6-7H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOATYAMONBOVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640043 | |

| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011408-60-8 | |

| Record name | 6-(4-Methylpiperidin-1-yl)pyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Characterization of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

The following technical guide details the characterization, synthesis, and validation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol . This document is structured for researchers requiring rigorous structural confirmation and purity analysis of this pyrimidine scaffold, a common intermediate in kinase inhibitor discovery.

Executive Chemical Profile

This compound represents a critical building block in medicinal chemistry, combining a pyrimidine-2-thiol core (often serving as a latent electrophile via S-alkylation or oxidation) with a 4-methylpiperidine solubilizing tail.

| Property | Data |

| IUPAC Name | 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol |

| Molecular Formula | |

| Molecular Weight | 209.31 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~2.5 (Pyrimidine N), ~7.5 (Thiol/Thione) |

| Key Feature | Exists in a Thione-Thiol Tautomeric Equilibrium |

Synthesis & Impurity Profile

To accurately characterize the compound, one must understand its genesis. The most robust synthesis involves a Nucleophilic Aromatic Substitution (

Synthesis Workflow (Graphviz)

The following diagram outlines the primary synthetic route and potential side reactions that generate impurities (e.g., bis-substitution or disulfide formation).

Figure 1: Synthetic pathway and critical impurity origins.[1][2][3][4][5] Note that air oxidation can rapidly lead to the disulfide dimer.

Structural Characterization (The Core)[7][8]

The Tautomerism "Gotcha"

Researchers often misinterpret the NMR of pyrimidine-2-thiols because they expect a thiol (-SH) signal. In polar solvents (DMSO-

-

Thiol Form: Favored in gas phase/non-polar solvents.

-

Thione Form: Favored in polar solvents (DMSO). Expect a broad NH signal downfield (

> 12 ppm), not a sharp SH signal.

Figure 2: Tautomeric equilibrium. Characterization data below reflects the dominant Thione form.

Predicted NMR Data (DMSO- )

Based on fragment analysis of analogous 4-aminopyrimidine-2-thiones.

H NMR (400 MHz, DMSO-

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.60 | br s | 1H | NH | Diagnostic: Confirms thione tautomer. Disappears with |

| 7.75 | d ( | 1H | Py-H6 | Deshielded; adjacent to ring Nitrogen. |

| 6.35 | d ( | 1H | Py-H5 | Shielded; ortho to electron-donating piperidine. |

| 4.40 | br d | 2H | Pip-H | |

| 2.90 | br t | 2H | Pip-H | |

| 1.65 | m | 2H | Pip-H | |

| 1.55 | m | 1H | Pip-CH | Methine proton at C4 of piperidine. |

| 1.10 | m | 2H | Pip-H | |

| 0.92 | d ( | 3H | CH | Characteristic doublet for the methyl group. |

C NMR (100 MHz, DMSO-

)

-

C=S (Thione): ~175 ppm (Most downfield signal).

-

C4 (Ipso-amine): ~162 ppm.

-

C6 (Aromatic): ~154 ppm.

-

C5 (Aromatic): ~102 ppm (Upfield due to resonance donation from piperidine).

-

Piperidine Carbons: ~45 ppm (N-C), ~33 ppm, ~30 ppm, ~21 ppm (

).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ESI)

-

Theoretical [M+H]

: 210.13 -

Observed [M+H]

: 210.1 ± 0.1 -

Fragmentation Pattern:

-

Loss of Methylpiperidine fragment is common.

-

Dimer peak [2M+H]

at 419.2 may be observed if concentration is high. -

Disulfide Impurity: Watch for a peak at [2M-2H+H]

-

Infrared Spectroscopy (FT-IR)

-

: 3100–3200 cm

-

: 1150–1200 cm

-

Absence of: Sharp

at 2500–2600 cm

Functional Validation Protocol

To prove the identity beyond spectral data, perform a functional reactivity test . The thiol/thione group is nucleophilic and will react rapidly with alkyl halides.

Protocol: S-Alkylation Confirmation

-

Dissolve 10 mg of the compound in 0.5 mL DMSO.

-

Add 1.1 equivalents of Methyl Iodide (MeI) and 2 equivalents of

. -

Stir at RT for 15 minutes.

-

Analyze by LC-MS:

-

Shift: Peak should shift from 210.1

224.1 (+14 Da for Methyl). -

Mechanism: Confirms the presence of the free Thiol/Thione moiety.

-

Experimental Procedures

Standard Synthesis (S Ar)

Use this protocol if you need to synthesize or re-synthesize the standard.

-

Charge a reaction flask with 4-chloro-2-mercaptopyrimidine (1.0 eq) and Ethanol (10 vol).

-

Add 4-methylpiperidine (1.2 eq) and Triethylamine (2.0 eq).

-

Reflux the mixture (

) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).-

Note: The starting material is UV active. The product will be more polar.

-

-

Workup: Cool to RT. Concentrate the solvent to ~20% volume.

-

Precipitation: Add cold water. The product (thione form) often precipitates as a solid. Filter and wash with water.[6][7]

-

Purification: If oil forms, extract with EtOAc, dry over

, and recrystallize from EtOH/Water.

Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 290 nm (thione

).

References

-

Tautomerism of Pyrimidine-2-thiols

- Title: "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."

- Source: Canadian Journal of Chemistry.

-

URL:[Link]

- Relevance: Establishes the dominance of the thione form in solution, critical for interpreting NMR d

-

Synthetic Methodology (

on Pyrimidines):- Title: "2-Mercaptopyrimidine Synthesis via Nucleophilic Substitution."

- Source: Organic Syntheses, Coll. Vol. 5, p.703.

-

URL:[Link]

- Relevance: Provides the foundational protocol for handling chloropyrimidine precursors.

-

Fragment Characterization (4-Methylpiperidine)

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. ashdin.com [ashdin.com]

- 4. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-N-methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine, 4-methyl- [webbook.nist.gov]

Strategic Architectures: A Technical Guide to the Discovery and Synthesis of Bioactive Pyrimidine Derivatives

Abstract

The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for a vast array of nucleotide antimetabolites, kinase inhibitors, and antimicrobial agents.[1][2][3] This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for the rational design and synthesis of bioactive pyrimidine derivatives. We integrate structure-activity relationship (SAR) logic with modern synthetic protocols—specifically multicomponent reactions and palladium-catalyzed cross-couplings—to accelerate lead optimization.

Part 1: Rational Design & Structure-Activity Relationships (SAR)[2][4]

The Privileged Scaffold Hypothesis

Pyrimidine is not merely a DNA base mimic; it is a versatile template capable of orienting substituents in precise vectors to engage biological targets.[3][4] The planar, electron-deficient ring allows for

Positional Logic in Lead Optimization

To design a potent inhibitor, one must treat the pyrimidine ring as a coordinate system.

| Position | Structural Role | Optimization Strategy |

| C2 & C4 | H-Bonding Interface | These positions mimic the adenine hinge-binding region of ATP. Amino (-NH2) or urea substitutions here are critical for donor-acceptor motifs in kinase inhibitors (e.g., EGFR, VEGFR). |

| C5 | Steric/Electronic Gate | Substituents here (Halogens, Alkyls) modulate lipophilicity (LogP) and metabolic stability. A bulky group at C5 can induce a "propeller twist," forcing the molecule into a conformation that fits specific hydrophobic pockets. |

| C6 | Solubility & Pharmacokinetics | Often used to attach solubilizing tails (e.g., morpholine, piperazine) or to extend the molecule into the solvent-exposed region of the protein, improving ADME properties. |

Visualization: The Iterative Design Cycle

The following diagram illustrates the closed-loop process of discovering pyrimidine-based drugs, moving from in silico docking to wet-lab synthesis and bioassay validation.

Figure 1: The iterative drug discovery cycle, emphasizing the feedback loop between biological data and structural refinement.

Part 2: Synthetic Methodologies

Pathway A: The Modern Biginelli Reaction

For the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), the Biginelli reaction is the gold standard. While the classical 1893 method (ethanol/HCl reflux) is slow and low-yielding, modern variations utilize microwave irradiation and Lewis acid catalysis to drive the "Atwal modification" or direct condensation.

-

Mechanism Insight: The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and

-ketoester, followed by Michael addition of the urea. Stabilizing the iminium intermediate is key to high yields. -

Green Chemistry: Recent protocols favor solvent-free conditions or the use of ionic liquids (e.g., [Hmim]HSO4) which act as both solvent and catalyst, permitting recyclability.

Pathway B: Functionalization via Cross-Coupling

For aromatic pyrimidines (kinase inhibitors), the construction of the ring is often followed by functionalization. The C-Cl bond in chloropyrimidines is activated toward oxidative addition by Palladium (Pd) due to the electron-deficient nature of the ring (acting similarly to a nitro-benzene).

-

Suzuki-Miyaura Coupling: Ideal for introducing aryl/heteroaryl groups at C4 or C6.

-

Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than C2. Nucleophilic attack or oxidative addition will occur at C4 first, allowing for sequential, regioselective functionalization.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Microwave-Assisted Synthesis of DHPMs (Biginelli)

Target: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea (1.5 mmol)

-

Catalyst: Ytterbium Triflate [Yb(OTf)3] (5 mol%) or p-Toluenesulfonic acid (pTSA).

-

Solvent: Ethanol (2 mL) or Solvent-free.

Step-by-Step Workflow:

-

Mixing: In a microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea. Add the catalyst.

-

Irradiation: Irradiate at 120°C for 10–15 minutes (Power: 300W). Control: Monitor pressure to ensure it does not exceed vessel limits.

-

TLC Validation: Check reaction progress using TLC (Hexane:Ethyl Acetate 6:4). The aldehyde spot (high Rf) should disappear, and a new polar spot (product) should appear.

-

Workup: Cool the mixture to room temperature. Pour onto crushed ice/water (20 mL). The solid product will precipitate.

-

Purification: Filter the solid and recrystallize from hot ethanol.

-

Characterization: Melting point (202–204°C) and 1H NMR (distinct doublet for -NH at ~9.0 ppm and chiral CH at ~5.2 ppm).

Protocol 2: Suzuki-Miyaura Coupling on 4-Chloropyrimidine

Target: Synthesis of 4-phenylpyrimidine derivative.

Reagents:

-

4-Chloro-2-methylpyrimidine (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)[5]

-

Catalyst: Pd(PPh3)4 (5 mol%) or PEPPSI-IPr (1 mol%).

-

Base: K2CO3 (2.0 mmol) or K3PO4.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

-

Degassing (Critical): Dissolve the chloropyrimidine in 1,4-dioxane. Sparge with Argon/Nitrogen for 10 minutes to remove dissolved oxygen (oxygen poisons the Pd(0) species).

-

Catalyst Addition: Add the Pd catalyst and base under an inert atmosphere.

-

Reaction: Heat to reflux (80–100°C) for 4–12 hours.

-

Validation: Monitor by TLC. The starting chloropyrimidine is non-polar; the product will have a distinct Rf and UV activity.

-

Extraction: Dilute with Ethyl Acetate, wash with brine. Dry over Na2SO4.[5]

-

Purification: Flash column chromatography (SiO2).

Visualization: Synthetic Decision Tree

This diagram guides the chemist in choosing the correct synthetic route based on the desired final architecture.

Figure 2: Synthetic decision tree for selecting the optimal pathway based on the target scaffold (Dihydropyrimidine vs. Aromatic).

Part 4: Bioactivity Profiling & Data Interpretation

Once synthesized, compounds must undergo rigorous biological validation.

Kinase Inhibition Assay (In Vitro)

For oncology targets (e.g., EGFR), an enzymatic assay is performed.

-

Metric: IC50 (Concentration inhibiting 50% of enzyme activity).

-

Standard: Compare against a known inhibitor (e.g., Gefitinib, IC50 < 10 nM).

-

Interpretation: An IC50 < 100 nM indicates a "Hit." An IC50 < 10 nM indicates a "Lead."

Cell Viability (MTT/MTS Assay)

Determines cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

-

Protocol: Incubate cells with compound for 48h. Add MTT reagent (yellow). Viable mitochondria reduce MTT to purple formazan. Measure absorbance at 570 nm.

-

Selectivity Index (SI): Calculated as

. A high SI (>10) is desired to minimize side effects.

Summary of Typical Bioactivity Data

The table below summarizes expected data ranges for a successful lead compound series.

| Compound ID | R1 (C4-Pos) | R2 (C6-Pos) | EGFR IC50 ( | MCF-7 IC50 ( | SAR Insight |

| PYR-01 | Phenyl | Methyl | 1.25 | 15.4 | Baseline activity. |

| PYR-02 | 3-Cl-Phenyl | Methyl | 0.45 | 5.2 | Halogen improves lipophilic fit. |

| PYR-03 | 3-Cl-4-F-Phenyl | Morpholine | 0.03 | 0.8 | Lead Candidate. Morpholine improves solubility; di-halogen mimics Gefitinib binding. |

References

-

ACS Publications. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

ACS Omega. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. Retrieved from [Link]

-

Organic Chemistry Portal. (2018). Biginelli Reaction: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Biological Evaluation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Introduction: The Pyrimidine-2-thiol Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif, forming the core of nucleic acids and a plethora of biologically active molecules.[1][2][3] The introduction of a thiol group at the 2-position of the pyrimidine ring creates the pyrimidine-2-thiol scaffold, a structure known for its diverse and significant pharmacological properties.[4][5] This class of compounds has been extensively explored, revealing a wide spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[1][4][6][7] The thiol group provides a key site for chemical modification and can play a crucial role in the compound's interaction with biological targets, such as forming hydrogen bonds with receptors or acting as a metal chelator.[4][5]

The subject of this guide, 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol, is a novel derivative that combines the established pyrimidine-2-thiol core with a 4-methylpiperidine substituent. While direct biological data for this specific molecule is not yet available in the public domain, the known activities of analogous structures allow us to formulate a robust strategy for its biological characterization. The piperidine moiety is a common feature in many approved drugs and is known to influence physicochemical properties such as solubility and lipophilicity, which in turn can affect pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive set of protocols for researchers to systematically investigate the potential therapeutic applications of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol.

Predicted Biological Activities and Investigational Strategy

Based on the extensive literature on pyrimidine-2-thiol derivatives, we can hypothesize several potential biological activities for 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol. The following sections outline the protocols to investigate these predicted activities.

Our investigational workflow is designed to start with broad screening assays and progress to more specific, mechanism-of-action studies.

Caption: A general workflow for the biological evaluation of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol.

Part 1: Antimicrobial Activity Screening

Pyrimidine-2-thiol derivatives have demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[1][6][8][9] The following protocols are designed to determine the antimicrobial spectrum and potency of the target compound.

Protocol 1.1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This assay provides a precise measure of the compound's potency.

Materials:

-

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (stock solution in DMSO)

-

96-well microtiter plates (sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Positive control antibiotics (e.g., Ampicillin, Ciprofloxacin, Fluconazole)

-

Negative control (DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Preparation of Inoculum:

-

Culture the microbial strains overnight in their respective broths.

-

Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Serial Dilution of the Test Compound:

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate. This will create a range of concentrations to test.

-

-

Inoculation:

-

Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

-

-

Controls:

-

Positive Control: Wells containing a known antibiotic instead of the test compound.

-

Negative Control: Wells containing the microbial inoculum and the highest concentration of DMSO used for the test compound.

-

Growth Control: Wells containing only the microbial inoculum and broth.

-

Sterility Control: Wells containing only broth.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth, as observed by the naked eye or by measuring the optical density (OD) at 600 nm.

-

| Microorganism | Type | Recommended Positive Control | Expected MIC Range (for active compounds) |

| Staphylococcus aureus | Gram-positive | Ampicillin | 1 - 128 µg/mL |

| Escherichia coli | Gram-negative | Ciprofloxacin | 1 - 128 µg/mL |

| Candida albicans | Yeast | Fluconazole | 1 - 64 µg/mL |

| Aspergillus niger | Mold | Amphotericin B | 1 - 64 µg/mL |

Part 2: Antiproliferative and Cytotoxicity Assays

The pyrimidine scaffold is a cornerstone of many anticancer drugs.[4][10] Therefore, it is crucial to evaluate the effect of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol on the proliferation of cancer cells and its general cytotoxicity towards normal cells.

Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure cytotoxicity of potential medicinal agents and other toxic materials.

Materials:

-

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (stock solution in DMSO)

-

Human cancer cell lines (e.g., A549 - lung, HeLa - cervical, MCF-7 - breast)

-

Normal human cell line (e.g., HaCaT - keratinocytes)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a positive control (e.g., doxorubicin) and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

-

| Cell Line | Type | Positive Control | Significance |

| A549 | Human Lung Carcinoma | Doxorubicin | Representative of a common solid tumor |

| HeLa | Human Cervical Cancer | Doxorubicin | A widely used cancer cell line for screening |

| MCF-7 | Human Breast Cancer | Doxorubicin | Represents hormone-responsive breast cancer |

| HaCaT | Human Keratinocytes | - | To assess general cytotoxicity in normal cells |

Part 3: Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Pyrimidine derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[4][10][11]

Protocol 3.1: COX-1/COX-2 Inhibition Assay

Rationale: Cyclooxygenase (COX) enzymes are key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. This assay will determine the inhibitory activity and selectivity of the test compound.[11][12]

Materials:

-

COX-1/COX-2 inhibitor screening assay kit (commercially available)

-

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

-

Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

Procedure:

-

Follow the manufacturer's instructions for the commercial assay kit.

-

Typically, the assay involves measuring the peroxidase activity of COX enzymes in the presence and absence of the test compound.

-

The activity is monitored colorimetrically or fluorometrically.

-

Calculate the IC50 values for both COX-1 and COX-2.

-

Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Caption: A simplified diagram showing the role of COX-1 and COX-2 in prostaglandin synthesis and potential inhibition by the test compound.

Protocol 3.2: DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to evaluate the antioxidant activity of a compound. The ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance.

Materials:

-

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

-

DPPH solution (in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microtiter plate

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial biological characterization of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol. The results from these assays will offer valuable insights into its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, structure-activity relationship (SAR) investigations, and eventually, evaluation in preclinical in vivo models. The diverse biological activities associated with the pyrimidine-2-thiol scaffold make this particular derivative a promising candidate for further drug discovery and development efforts.

References

-

Kavitha, S., & Rajendra Prasad, Y. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Russian Chemical Bulletin, 66(7), 1145-1173. [Link]

-

Kumar, A., Sharma, S., & Kumar, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 55. [Link]

-

Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(2), 520-535. [Link]

-

Narwal, S., Kumar, A., & Kumar, V. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. [Link]

-

Al-Romaigh, F. A., Al-Dhfyan, A., & Al-Omair, M. A. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101859. [Link]

-

Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives. SciSpace. [Link]

-

Pontiki, E., & Hadjipavlou-Litina, D. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3861. [Link]

-

Zhan, P., Li, Z., Liu, X., Pannecouque, C., & De Clercq, E. (2017). Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][4][13]triazolo[1,5‐a]pyrimidine derivatives as potent HIV‐1 non‐nucleoside reverse transcriptase inhibitors. Archiv der Pharmazie, 350(1-2), 1600277. [Link]

-

Raghavan, S., Maniyan, P., & Singh, P. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299. [Link]

-

Fandakli, S., Kahriman, N., Yücel, T. B., Karaoğlu, Ş. A., & Yaylı, N. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. ResearchGate. [Link]

-

Wujec, M., & Ulanowska, K. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(20), 6891. [Link]

-

Ali, A., Weng, J., & Li, J. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

-

Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6066-6086. [Link]

-

Asquith, C. R. M., Lait-Hale, T., Murbach, J. B., Tizzard, G. J., & Willson, T. M. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11848-11863. [Link]

-

Neelaveni, K., & Rajendra Prasad, Y. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research, 11(9), 1-7. [Link]

-

El-Sayed, M. A. A. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 10(2), 221-232. [Link]

-

Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 20-29. [Link]

-

Hole, M. B., Dighe, N. S., Pattan, S. R., Musmade, D. S., Gaware, V. M., Dengale, S. S., & Butle, S. R. (2010). Pyrimidine: It's diverse biological activities and methods of synthesis. Pharmacologyonline, 1, 200-207. [Link]

-

Chem-Impex International. (n.d.). 4-Phenylpyrimidine-2-thiol. [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Gazzar, A. R. (2023). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. [Link]

-

Bex, F. J., L'Heureux, L., Wait, J., & Wang, T. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-6965. [Link]

-

Ohshima, T., Iwahashi, M., & Suda, Y. (2002). Synthesis and mechanism of action of novel pyrimidinyl pyrazole derivatives possessing antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 12(21), 3121-3124. [Link]

Sources

- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjarr.com [wjarr.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. "Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol " by SEDA FANDAKLI, NURAN KAHRİMAN et al. [journals.tubitak.gov.tr]

- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Antimicrobial Assays Using 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

Introduction: The Promise of Pyrimidine-2-thiols in Antimicrobial Research

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][2] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point in the quest for novel therapeutic agents.[1] Within this broad class, pyrimidine-2-thiol derivatives have emerged as a particularly promising area for the discovery of new antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3] The presence of the thiol group at the 2-position of the pyrimidine ring is often associated with significant biological activity, potentially through interaction with essential microbial enzymes.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyrimidine-2-thiol derivative, 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol , in antimicrobial assays. While specific data for this particular compound is still emerging, the protocols and principles outlined herein are based on established methodologies for the broader class of pyrimidine-2-thiol compounds and are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]

The objective of this guide is to provide not just a set of instructions, but a framework for rigorous and reproducible antimicrobial susceptibility testing, enabling researchers to accurately assess the potential of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol and similar compounds as novel antimicrobial agents.

Physicochemical Properties and Stock Solution Preparation: A Critical First Step

The reliability of any antimicrobial assay is fundamentally dependent on the accurate preparation of the test compound's stock solution. Pyrimidine derivatives can exhibit variable solubility, often being poorly soluble in aqueous solutions.[7] Therefore, a systematic approach to solvent selection and stock solution preparation is crucial.

Solubility Assessment

Prior to preparing a high-concentration stock solution, it is essential to determine the solubility of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol in various solvents. Common solvents for this class of compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol.[8][9][10]

Protocol for Solubility Testing:

-

Weigh out a small, precise amount of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol (e.g., 1 mg) into a sterile microcentrifuge tube.

-

Add a small, measured volume of the test solvent (e.g., 100 µL).

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the compound has dissolved, continue adding the solvent in measured increments until precipitation is observed, noting the total volume added.

-

If the compound has not dissolved, gradually increase the volume of the solvent, vortexing after each addition, until the compound is fully dissolved.

-

It is recommended to test solubility in multiple solvents to identify the most suitable one for your experimental needs. Keep in mind that for cell-based assays, the final concentration of organic solvents should be kept to a minimum (typically ≤1%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation

Once a suitable solvent has been identified, a high-concentration stock solution can be prepared. This stock solution will be used to make serial dilutions for the antimicrobial assays.

Protocol for Preparing a 10 mg/mL Stock Solution in DMSO:

-

Accurately weigh 10 mg of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol powder.

-

Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

-

Add 1 mL of high-purity, sterile DMSO to the tube.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary to aid dissolution, but care should be taken to avoid degradation of the compound.

-

Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in DMSO at these temperatures should be determined empirically if not already known.

Table 1: Recommended Solvents and Storage Conditions

| Solvent | Suitability | Sterilization | Storage Temperature | Considerations |

| Dimethyl Sulfoxide (DMSO) | High for many organic compounds | Not typically required | -20°C or -80°C | Can be toxic to cells at higher concentrations. A solvent control is essential in all assays. |

| Methanol (MeOH) | Moderate | Not typically required | -20°C | Can be toxic to cells. Use with caution and appropriate controls. |

| Sterile Distilled Water | Low for many pyrimidine-2-thiols | Autoclave or Filtration | 4°C or -20°C | Preferred for biological applications if the compound is sufficiently soluble. |

Antimicrobial Susceptibility Testing: Core Protocols

The following protocols describe two of the most widely accepted methods for determining the antimicrobial activity of a novel compound: Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC) and Disk Diffusion for assessing the zone of inhibition. These protocols are based on CLSI and EUCAST guidelines to ensure data quality and reproducibility.[5][6][11]

Selection of Test Organisms

The choice of microbial strains is critical for a comprehensive evaluation of antimicrobial activity. It is recommended to use a panel of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC).[12][13][14] This panel should include representatives of Gram-positive and Gram-negative bacteria, and, if desired, fungal species.

Table 2: Suggested Panel of Test Organisms

| Organism | ATCC Number | Gram Stain | Relevance |

| Staphylococcus aureus | 25923 or 29213 | Gram-positive | Common cause of skin and soft tissue infections, bacteremia, and pneumonia.[13] |

| Enterococcus faecalis | 29212 | Gram-positive | Important nosocomial pathogen, often exhibiting multidrug resistance. |

| Escherichia coli | 25922 | Gram-negative | Common cause of urinary tract infections, gastrointestinal infections, and sepsis.[13] |

| Pseudomonas aeruginosa | 27853 | Gram-negative | Opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.[13] |

| Candida albicans | 10231 | N/A (Fungus) | Common cause of opportunistic fungal infections. |

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17] This protocol is adapted from the CLSI M07 guidelines.[5][16]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial/fungal cultures grown to the appropriate logarithmic phase

-

Stock solution of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Solvent control (e.g., DMSO)

-

Multichannel pipette

Workflow Diagram:

Caption: Workflow for Disk Diffusion Assay.

Step-by-Step Procedure:

-

Prepare Inoculum and Plates:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Using a sterile cotton swab, inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria. Allow the plate to dry for a few minutes.

-

-

Prepare and Apply Disks:

-

Impregnate sterile paper disks with a known amount of the 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol solution (e.g., 10 µL of a 1 mg/mL solution).

-

Allow the solvent to evaporate completely from the disks in a sterile environment.

-

Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plate.

-

Also, place a positive control antibiotic disk and a disk impregnated with the solvent alone as a negative control.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Data Analysis and Interpretation

MIC Data:

The MIC value is a critical parameter for evaluating the potency of an antimicrobial compound. The results are typically presented in a table format, comparing the MICs of the test compound against different microorganisms with those of a standard antibiotic.

Table 3: Example of MIC Data Presentation

| Organism | 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus ATCC 25923 | [Insert experimental value] | ≤1 |

| E. coli ATCC 25922 | [Insert experimental value] | ≤0.25 |

| P. aeruginosa ATCC 27853 | [Insert experimental value] | ≤0.5 |

Zone of Inhibition Data:

The diameter of the zone of inhibition provides a qualitative or semi-quantitative measure of antimicrobial activity. Larger zones generally indicate greater susceptibility of the microorganism to the compound.

Potential Mechanism of Action: An Overview for Pyrimidine Derivatives

While the precise mechanism of action for 4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol requires specific investigation, the broader class of pyrimidine-based antimicrobials is known to target essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity. [4]Two well-documented targets are Dihydrofolate Reductase (DHFR) and the cell division protein FtsZ. [4][18]The thiophenyl-pyrimidine derivatives, in particular, have been shown to inhibit FtsZ polymerization and GTPase activity, leading to disruption of bacterial cell division. [18] Diagram of Potential Signaling Pathway Inhibition:

Caption: Potential inhibition of FtsZ polymerization.

Troubleshooting and Best Practices

-

Inconsistent Results: Ensure consistent inoculum density, use fresh cultures, and verify the potency of the compound's stock solution.

-

No Activity Observed: The compound may not be active against the tested strains, or it may have poor solubility in the assay medium. Consider testing at higher concentrations or using a different solvent system (with appropriate controls).

-

Contamination: Use strict aseptic techniques throughout the experimental procedures.

-

Quality Control: Always include quality control strains with known susceptibility profiles to validate the assay performance. [13]

Conclusion

4-(4-Methylpiperidin-1-yl)pyrimidine-2-thiol belongs to a class of compounds with demonstrated antimicrobial potential. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its activity against a panel of clinically relevant microorganisms. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable and reproducible data to advance the discovery and development of new antimicrobial agents.

References

- CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing.

- CLSI. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests.

- EUCAST. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. European Committee on Antimicrobial Susceptibility Testing.

- CLSI. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

- EUCAST. The EUCAST disk diffusion method for anaerobic bacteria. European Committee on Antimicrobial Susceptibility Testing.

- BenchChem. A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials.

- CLSI. Antimicrobial Susceptibility Testing | Area of Focus.

- CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed.

- EUCAST expert rules in antimicrobial susceptibility testing. PubMed.

- CLSI. M100™.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv

- EUCAST. Methodology and Instructions.

- Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.

- BenchChem. Application Notes and Protocols for the Preparation of Stock Solutions of Antibacterial Agent 170.

- HiMedia Laboratories. atcc® multidrug-resistant & antimicrobial testing reference strains.

- CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.

- Microbe Online. Quality Control Strains (standard strains) and their Uses.

- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Pharmaguideline. SOP for Microbial Assay.

- EUCAST. Disk Diffusion and Quality Control.

- Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. ASM Journals.

- A overview of the 2- Aminopyrimidine deriv

- CLSI.

- EUCAST. EUCAST - Home.

- EUCAST. Guidance Documents.

- WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- ATCC bacterial strains selected for antimicrobial susceptibility tests.

- Microbiologics. Antimicrobial Resistance Strains.

- ATCC. Priority Antimicrobial- Resistant Strains.

- Solubility of pyrimidine derivatives in different organic solvents at different temper

- Measurement and Correlation for Solubility of Some Pyrimidine Deriv

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.

- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.

- Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions

- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.

- ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors. Research Journal of Pharmacy and Technology.

- National Centre for Disease Control, India.

- Biological evaluation and synthesis of new pyrimidine-2(1H)

- 4-Methylpiperidine-4-thiol | C6H13NS | CID 91348109. PubChem.

- Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Ashdin Publishing.

- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.

- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg

Sources

- 1. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EUCAST: Methodology and Instructions [eucast.org]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. iacld.com [iacld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. biomedres.us [biomedres.us]

- 10. researchgate.net [researchgate.net]

- 11. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. himedialabs.com [himedialabs.com]

- 13. microbeonline.com [microbeonline.com]

- 14. researchgate.net [researchgate.net]

- 15. cmdr.ubc.ca [cmdr.ubc.ca]

- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 17. protocols.io [protocols.io]

- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: A Guide to Robust Experimental Design for Enzyme Inhibition Studies with Pyrimidine-2-thiols

Introduction

Pyrimidine-2-thiols and their derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1] Their diverse pharmacological profiles include anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4][5] A significant portion of this bioactivity stems from their ability to act as enzyme inhibitors, targeting a range of enzymes from protein kinases to cyclooxygenases (COX).[2][4]

The unique structural feature of this class is the pyrimidine ring coupled with a thiol (-SH) group at the C2 position. This thiol group is often crucial for biological activity but also introduces specific challenges in experimental design.[6] It can be highly reactive, prone to oxidation, and may engage in non-specific covalent interactions, leading to potential artifacts and false-positive results.[7][8] Therefore, a rigorously designed and validated experimental workflow is paramount to accurately characterize the inhibitory potential of pyrimidine-2-thiol compounds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust enzyme inhibition studies for pyrimidine-2-thiol candidates. It moves beyond standard protocols to explain the causality behind experimental choices, emphasizing self-validating systems to ensure data integrity and scientific rigor.

PART 1: Foundational Assay Development and Validation

Before assessing an inhibitor, the enzyme assay itself must be robust, reproducible, and fit for purpose.[9][10] This foundational work ensures that any observed inhibition is a true effect of the compound on the enzyme and not an artifact of an unstable assay.

Enzyme and Substrate Integrity

The purity and stability of the enzyme and substrate are critical. Commercially sourced enzymes should be verified for identity and purity, as contaminants can lead to misleading results.[11]

-

Enzyme Purity: Can be assessed using inhibitor-based studies with known specific inhibitors or substrate-based studies.[11] If a highly selective inhibitor is known for the target enzyme, its IC50 value should align with literature reports.[11]

-

Substrate Stability: The stability of the substrate and the generation of the product should be confirmed under all assay conditions (pH, buffer, temperature) over the time course of the experiment.

Establishing Optimal Assay Conditions

Enzyme activity is highly sensitive to environmental conditions. These must be optimized and held constant for all inhibition studies.

-

Buffer and pH: Determine the optimal pH for enzyme activity and ensure the buffer has sufficient capacity to maintain this pH throughout the reaction.

-

Temperature: Maintain a consistent temperature, as fluctuations can alter reaction rates and enzyme stability.

-

Cofactors: Ensure any necessary metal ions or cofactors are present at saturating concentrations.

-

Linearity: The assay must operate within a linear range with respect to both time and enzyme concentration. This is verified by demonstrating that the reaction rate is proportional to the enzyme concentration and that product formation is linear for the duration of the measurement, with less than 10-15% of the substrate being consumed.[12]

Protocol 1: Verifying Assay Linearity

-

Enzyme Concentration Linearity:

-

Prepare a series of dilutions of the enzyme in the final assay buffer.

-

Initiate the reaction with a fixed, saturating concentration of substrate.

-

Measure the initial velocity (V₀) for each enzyme concentration.

-

Plot V₀ versus enzyme concentration. The resulting graph should be a straight line passing through the origin.

-

-

Time Course Linearity:

-

Using the optimal enzyme concentration determined above, initiate the reaction with a fixed, saturating concentration of substrate.

-

Measure the product formation (or substrate depletion) at multiple time points.

-

Plot product concentration versus time. The initial phase of the reaction should be linear. Select an endpoint or a measurement window that falls well within this linear range for all subsequent experiments.

-

PART 2: Initial Inhibitor Characterization: IC50 Determination

The first step in characterizing a new inhibitor is to determine its potency, typically expressed as the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[13][14]

Protocol 2: IC50 Determination

-

Compound Preparation: Prepare a stock solution of the pyrimidine-2-thiol inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series of the inhibitor.

-

Assay Setup: In a microplate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include appropriate controls:

-

Positive Control (100% activity): Enzyme and substrate with no inhibitor (only solvent vehicle).

-

Negative Control (0% activity): Enzyme and a known, potent inhibitor or no enzyme.

-

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) before adding the substrate. This allows the inhibitor to bind to the enzyme. Note that time-dependent effects can be a hallmark of reactive compounds.[7]

-

Reaction Initiation: Start the reaction by adding the substrate. The substrate concentration should ideally be at or near its Michaelis constant (Km) value for sensitive IC50 determination.[13]

-

Data Collection: Measure the reaction rate using a suitable detection method (e.g., spectrophotometry, fluorimetry).[15]

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.[16][17]

-

Data Presentation: IC50 Values

| Compound ID | Target Enzyme | Substrate [S] (µM) | IC50 (µM) | Hill Slope |

| P2T-001 | Kinase X | 10 (Km) | 1.2 ± 0.1 | 1.05 |

| P2T-002 | Protease Y | 50 (Km) | 5.8 ± 0.4 | 0.98 |

| P2T-003 | Kinase X | 10 (Km) | 0.7 ± 0.1 | 1.95 |

A Hill slope significantly different from 1.0 may indicate non-ideal inhibition, such as compound aggregation or complex binding stoichiometry.

PART 3: Investigating Mechanism of Action (MOA)

Once an inhibitor's potency is established, the next critical step is to determine its mechanism of action (MOA). This describes how the inhibitor interacts with the enzyme and substrate.[18][19] The most common reversible inhibition modalities are competitive, non-competitive, uncompetitive, and mixed.[20]

This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of several fixed inhibitor concentrations. The data are then analyzed graphically, most commonly using a Lineweaver-Burk (double reciprocal) plot.[18][21]

Workflow for MOA Studies

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 3: Mechanism of Action Determination

-

Determine Km: First, determine the Michaelis constant (Km) of the enzyme for its substrate in the absence of any inhibitor by measuring initial velocities over a wide range of substrate concentrations.

-

Select Inhibitor Concentrations: Choose several fixed concentrations of the pyrimidine-2-thiol inhibitor based on its previously determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

Generate Kinetic Data: For each fixed inhibitor concentration (including zero), measure the initial reaction velocity across a range of substrate concentrations (e.g., from 0.2x Km to 10x Km).

-

Plot Data: Construct a Lineweaver-Burk plot by graphing 1/Velocity against 1/[Substrate] for each inhibitor concentration.[21]

-

Interpret the Plot: The pattern of the lines reveals the inhibition mechanism:[20][21][22]

-

Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

-

Non-competitive: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).

-

Uncompetitive: Lines are parallel (both apparent Km and Vmax decrease proportionally).

-

Mixed: Lines intersect in the second or third quadrant, but not on an axis (both apparent Km and Vmax change).

-

Data Presentation: Kinetic Parameters

| Inhibitor Conc. (µM) | Apparent Vmax (µM/min) | Apparent Km (µM) |

| 0 (Control) | 100 ± 5 | 10 ± 1 |

| 1.0 | 102 ± 6 | 25 ± 2 |

| 2.0 | 98 ± 5 | 42 ± 3 |

| This data pattern is indicative of competitive inhibition. |

PART 4: A Self-Validating System: Addressing Thiol-Specific and Other Artifacts

The thiol group in pyrimidine-2-thiols and the general nature of small molecules in assays can lead to misleading results. A robust experimental design must include control experiments to identify and rule out these artifacts.[7][23]

Thiol Reactivity and Redox Interference

The nucleophilic thiol group can react non-specifically with enzyme cysteine residues or interfere with assay components, particularly in redox-sensitive assays.[7][24]

Protocol 4: DTT Challenge Assay

The rationale for this assay is that a reducing agent like dithiothreitol (DTT) will compete with the enzyme for reaction with a thiol-reactive compound, thus reducing its apparent potency.[7]

-

Determine IC50 (Standard): Perform the standard IC50 determination as described in Protocol 2.

-

Determine IC50 with DTT: Repeat the IC50 determination, but include a low concentration of DTT (e.g., 1-10 µM) in the assay buffer.

-

Compare IC50 Values:

-

No Significant Shift: If the IC50 value remains unchanged, it suggests the inhibition is not due to non-specific thiol reactivity.

-

Significant Rightward Shift: A substantial increase in the IC50 value in the presence of DTT strongly indicates that the compound is a reactive electrophile or prone to redox cycling.[7]

-

Compound Aggregation

Many compounds, especially at higher concentrations, can form aggregates that non-specifically sequester and inhibit enzymes, a common source of false positives in high-throughput screening.[23][25]

Protocol 5: Detergent and Enzyme Concentration Challenge

This protocol uses two parallel approaches to detect aggregation-based inhibition.[23][25]

-

Detergent Attenuation:

-

Determine the IC50 of the inhibitor under standard conditions.

-

Repeat the IC50 determination in the presence of a low, non-denaturing concentration of a non-ionic detergent (e.g., 0.01% v/v Triton X-100).

-

Interpretation: Aggregation-based inhibitors will show a significant drop in potency (increased IC50) in the presence of detergent, which disrupts the formation of aggregates.[25]

-

-

Enzyme Concentration Titration:

-

Measure the % inhibition at a fixed inhibitor concentration (e.g., its IC50).

-

Repeat the measurement but increase the enzyme concentration (e.g., 5-fold or 10-fold).

-

Interpretation: For a true, stoichiometric inhibitor, the % inhibition should remain relatively constant. For an aggregator, the inhibition will be significantly attenuated at higher enzyme concentrations because more enzyme is available to be adsorbed onto the aggregate surface.[23][25]

-

Workflow for Artifact Deconvolution

Caption: A decision-making workflow for identifying common assay artifacts.

Conclusion

The study of pyrimidine-2-thiols as enzyme inhibitors holds significant promise for therapeutic development. However, the chemical nature of this scaffold necessitates a multi-faceted and rigorous experimental approach. By moving beyond simple IC50 determination to include detailed mechanistic studies and a built-in suite of counter-screens for thiol reactivity and aggregation, researchers can build a self-validating data package. This approach ensures that resources are focused on genuine lead compounds, enhancing the integrity and translatability of preclinical drug discovery efforts.

References

- Gornitzka, H. Kinetic Mechanisms of Enzyme Inhibition and Activation. Data analysis.

- Leatherbarrow, R. J. Analysis of kinetic data for irreversible enzyme inhibition. Protein Science.

- Edmondson, D. E., Binda, C., & Mattevi, A. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

- Dahlin, J. L., Walters, M. A., & Baell, J. B. Assay Interference by Chemical Reactivity. Assay Guidance Manual.

- Davidson College. IC50 Determination. edX.

- Copeland, R. A. Concentration–Response Plots and IC50 Determination. Basicmedical Key.

- Wikipedia. Lineweaver–Burk plot. Wikipedia.

-

TMP Chem. Enzyme Kinetics Data Analysis. YouTube. Available at: [Link]

- de Oliveira, L. A., & da Silva, R. S. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.

- Jack Westin. Inhibition - Enzymes - MCAT Content. Jack Westin.

-

Robertson, J. G. Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. ResearchGate. Available at: [Link]

-

Baell, J. B., & Walters, M. A. Assay Interference by Aggregation. Assay Guidance Manual. Available at: [Link]

- Cunningham, B. T., & Laing, L. G. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. SLAS DISCOVERY.

-

Assay Guidance Manual. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI. Available at: [Link]

-

Taylor & Francis. Lineweaver-Burk plot – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

- Frolova, Y., & Zadorozhnii, O. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.

- Unknown. 80 Inhibition kinetics Structure-based enzyme mechanism studies are extremely useful for understanding the mechanism used by an. Unknown Source.

-

Allen, K. E., & Laing, L. G. Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology. Available at: [Link]

- InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio.

-

Islam, R., & Liptak, A. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. Available at: [Link]

-

Cyprotex. Time Dependent CYP Inhibition (IC50 Shift). Cyprotex. Available at: [Link]

-

Bar-Rog, A., & Chung, C. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]

-

LibreTexts. 3.2: Control of Enzymatic Activity – Introductory Biochemistry. LibreTexts. Available at: [Link]

-

Chem Help ASAP. measuring enzyme inhibition by drugs. YouTube. Available at: [Link]

-

Fandakli, S., et al. Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry. Available at: [Link]

-

Frolova, Y., & Zadorozhnii, O. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. Available at: [Link]

-

Chen, Y., et al. Recent Advances in Enzyme Activity Assay Methods: A Systematic Review of Emerging Technologies and Applications. Analytical Chemistry. Available at: [Link]

-

Christianson, D. W. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. Available at: [Link]

-

Verma, A., & Singh, S. K. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

-

Beck, M. E., & Clark, T. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal. Available at: [Link]

-

Senger, M. R., et al. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. Molecules. Available at: [Link]

-

Flaumenhaft, R. Assays of Thiol Isomerase Enzymatic Activity. Methods in Molecular Biology. Available at: [Link]

-

Patel, K. R., & Patel, H. D. Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Cankılıç, M. Y., & Beydemir, Ş. Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Available at: [Link]

-

Al-Omar, M. A., & Amr, A. E. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

-

El-Naggar, M., et al. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

-

Khan, I., et al. Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Journal of the Serbian Chemical Society. Available at: [Link]

-

BellBrook Labs. The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

-

Otto, H. H., & Schirmeister, T. Thiol-dependent enzymes and their inhibitors: a review. Chemical Reviews. Available at: [Link]

-

Kumar, S., & Verma, P. K. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashdin.com [ashdin.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. infinixbio.com [infinixbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. courses.edx.org [courses.edx.org]

- 14. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 5: Lead Optimization and Structure–Activity Relationships for Reversible Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 17. youtube.com [youtube.com]

- 18. Khan Academy [khanacademy.org]

- 19. bellbrooklabs.com [bellbrooklabs.com]

- 20. jackwestin.com [jackwestin.com]

- 21. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 22. rose-hulman.edu [rose-hulman.edu]

- 23. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors [mdpi.com]

Application Notes & Protocols: A Researcher's Guide to Evaluating the Therapeutic Potential of Pyrimidine Compounds

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms, is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This inherent biological relevance has made pyrimidine and its fused-ring analogues a fertile ground for drug discovery, yielding a multitude of approved drugs for treating cancer, infectious diseases, and metabolic disorders.[2][3] The pyrimidine core's unique ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to bind effectively to a wide range of biological targets, particularly enzymes like kinases and dihydrofolate reductase (DHFR).[4][5]

However, the journey from a newly synthesized pyrimidine derivative to a clinically viable therapeutic is a rigorous, multi-stage process. It demands a systematic and logical evaluation pipeline to identify promising lead compounds, elucidate their mechanisms of action, and validate their efficacy and safety in increasingly complex biological systems. This guide provides an in-depth overview and detailed protocols for the key techniques employed in this critical endeavor, designed for researchers, scientists, and drug development professionals. Our approach moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating evaluation workflow.

Part 1: The Initial Litmus Test - High-Throughput Primary Screening

The primary goal of this initial phase is to efficiently screen a library of novel pyrimidine compounds to identify "hits"—compounds that exhibit a desired biological activity, most commonly cytotoxicity against cancer cell lines. The key is to employ assays that are sensitive, reproducible, and scalable.

Core Concept: Cell Viability as a Proxy for Therapeutic Efficacy

For anticancer drug discovery, the most fundamental question is: "Does the compound kill cancer cells?" Cell viability assays provide the first answer. These assays measure the metabolic activity of a cell population, which is directly proportional to the number of living cells. A reduction in metabolic activity in the presence of a compound indicates a cytotoxic or cytostatic effect.

The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, represents a gold standard for this type of initial screening, allowing for a broad assessment of a compound's potential spectrum of activity.[5]

| Cancer Type | Example Cell Lines | Key Features/Common Mutations |

| Lung Cancer | A549, NCI-H460 | KRAS mutation (A549), large cell carcinoma |

| Breast Cancer | MCF-7, MDA-MB-231 | Estrogen Receptor positive (MCF-7), Triple-Negative (MDA-MB-231) |

| Colon Cancer | HCT-116, HT-29, LoVo | KRAS/PIK3CA mutations (HCT-116), APC mutation (HT-29) |

| Prostate Cancer | PC-3, DU-145 | Androgen-independent, high metastatic potential |

| Glioblastoma | U87-MG, SF-295 | Aggressive brain tumor, often resistant to therapy |

| Leukemia | CCRF-CEM, K-562 | T-lymphoblast (CCRF-CEM), Chronic Myelogenous Leukemia (K-562) |

Table 1: A curated list of commonly used human cancer cell lines for primary screening of pyrimidine compounds. The selection should ideally cover a range of tissue origins and genetic backgrounds.

Protocol 1: Cell Viability Assessment using Tetrazolium Salt-Based Assays (MTT/XTT)

This protocol details the use of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays, which are reliable colorimetric methods for assessing cell viability.[6][7]

Principle: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan or the XTT salt to a soluble orange formazan.[8] The intensity of the color, measured spectrophotometrically, is proportional to the number of metabolically active cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture selected cancer cell lines to ~80% confluency.

-

Trypsinize (for adherent cells), count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-